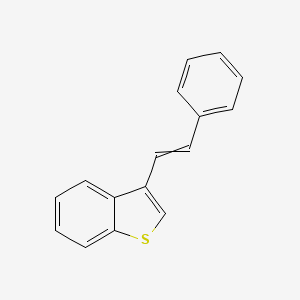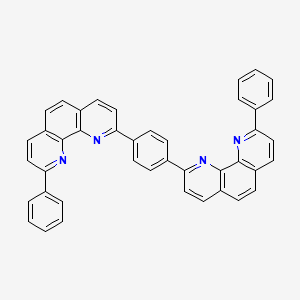
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenanthroline units attached to a central benzene ring, each phenanthroline unit further substituted with a phenyl group. The compound’s structure imparts significant stability and reactivity, making it a valuable subject of study in materials science and chemistry .
Vorbereitungsmethoden
The synthesis of 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Phenanthroline Units: The initial step involves the synthesis of 9-phenyl-1,10-phenanthroline through a series of condensation reactions.
Coupling with Benzene: The phenanthroline units are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene has a wide range of applications in scientific research:
Materials Science: It is used as an electron transport layer in quantum dot light-emitting diodes (QLEDs) to improve device performance and stability.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials for optoelectronic devices and sensors.
Wirkmechanismus
The mechanism by which 1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and electronic processes, enhancing the performance of devices like QLEDs .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: Contains formyl groups that provide additional reactivity for further functionalization.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
Eigenschaften
Molekularformel |
C42H26N4 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
2-phenyl-9-[4-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C42H26N4/c1-3-7-27(8-4-1)35-23-19-31-15-17-33-21-25-37(45-41(33)39(31)43-35)29-11-13-30(14-12-29)38-26-22-34-18-16-32-20-24-36(28-9-5-2-6-10-28)44-40(32)42(34)46-38/h1-26H |
InChI-Schlüssel |
BBZDASCPWDFDPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)


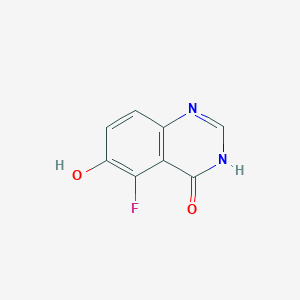
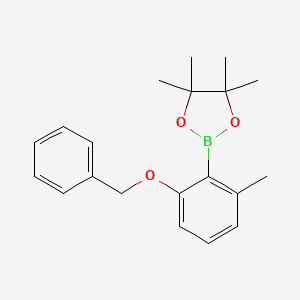
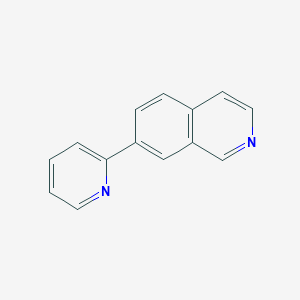
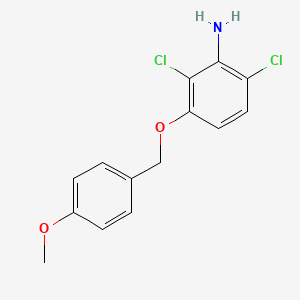
![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)


![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
